![molecular formula C11H18N2O3 B3006356 Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate CAS No. 2343964-15-6](/img/structure/B3006356.png)
Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, also known as tert-butyl carbamate (TBC), is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. TBC is a white crystalline powder that is soluble in water and organic solvents. It is widely used in the synthesis of various pharmaceuticals, agrochemicals, and polymers due to its unique chemical properties.
Mécanisme D'action
TBC exerts its biological effects by inhibiting the activity of various enzymes, including urease and carbonic anhydrase. Urease is an enzyme that is essential for the survival of many bacteria, while carbonic anhydrase is involved in various physiological processes, including the regulation of acid-base balance. By inhibiting these enzymes, TBC disrupts the normal functioning of bacterial and cancer cells, leading to their death.
Biochemical and Physiological Effects
TBC has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacteria and fungi, including Escherichia coli and Candida albicans. TBC has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, TBC has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of acid in the body.
Avantages Et Limitations Des Expériences En Laboratoire
TBC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, TBC is stable under various conditions, making it suitable for use in a wide range of experiments. However, TBC has some limitations, including its toxicity and potential for side effects. Researchers must use caution when handling TBC and ensure that appropriate safety measures are in place.
Orientations Futures
There are several future directions for research on TBC. One potential area of research is the development of new antibiotics based on TBC's antibacterial properties. Additionally, further research is needed to investigate the potential of TBC as an anticancer agent. Another area of research is the synthesis of new polymers and materials based on TBC's unique chemical properties. Finally, further studies are needed to investigate the potential of TBC as a reagent in the synthesis of new pharmaceuticals.
Méthodes De Synthèse
TBC can be synthesized through several methods, including the reaction of tert-butanol with phosgene and ammonia, or through the reaction of tert-butanol with urea and phosgene. The latter method is preferred due to its high yield and low toxicity. TBC synthesis involves the reaction of urea with phosgene to produce isocyanate, which is then reacted with tert-butanol to produce TBC.
Applications De Recherche Scientifique
TBC has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. TBC has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, TBC has been used as a reagent in the synthesis of various pharmaceuticals, including pyrazinamide and sulfonamide drugs.
Propriétés
IUPAC Name |
tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-9(14)12-7-4-5-8(7)13/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLYKHACOLBKME-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2C1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)N[C@H]2[C@@H]1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

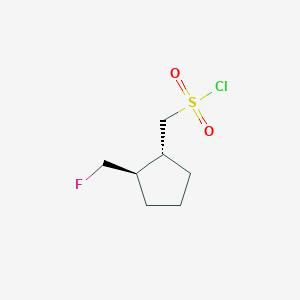
![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3006279.png)
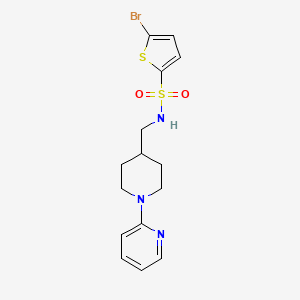
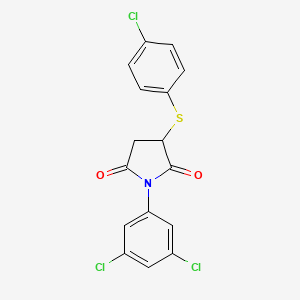
![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)
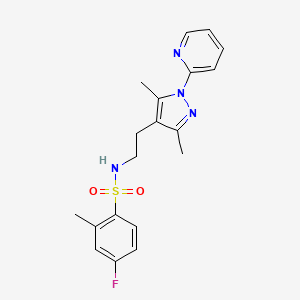


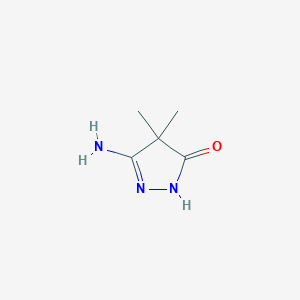


![2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3006295.png)